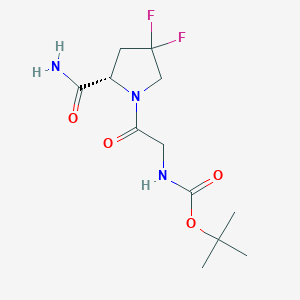

(S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate

Description

(S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate (CAS: 1448440-48-9) is a chiral carbamate derivative featuring a 4,4-difluoropyrrolidine core. Its molecular formula is C₁₂H₁₉F₂N₃O₄, with a molecular weight of 307.29 g/mol . The compound contains a tert-butyl carbamate (Boc) protecting group and a carbamoyl moiety, making it a critical intermediate in pharmaceutical synthesis. Notably, it is used to prepare (S)-N-(2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide (UAMC1110), a fibroblast activation protein (FAP) inhibitor with nanomolar potency and high selectivity against dipeptidyl peptidases .

Key structural attributes include:

- Stereochemistry: The (S)-configuration at the pyrrolidine ring ensures enantioselective interactions in biological systems.

- Fluorine substitution: The 4,4-difluoro group enhances metabolic stability and influences ring conformation.

- Functional groups: The Boc group aids in solubility and protects the amine during synthetic steps.

Suppliers such as Matrix Scientific and AK Scientific offer the compound at prices ranging from $1,847/250 mg to $2,557/5 g, reflecting its specialized use in research .

Properties

IUPAC Name |

tert-butyl N-[2-[(2S)-2-carbamoyl-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2N3O4/c1-11(2,3)21-10(20)16-5-8(18)17-6-12(13,14)4-7(17)9(15)19/h7H,4-6H2,1-3H3,(H2,15,19)(H,16,20)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIPQLRWQDVVQZ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CC(C[C@H]1C(=O)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701168890 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycyl-4,4-difluoro-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701168890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448440-48-9 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycyl-4,4-difluoro-L-prolinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448440-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycyl-4,4-difluoro-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701168890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of carbamate linkages and the introduction of difluoropyrrolidine moieties. The synthesis typically employs standard coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired amide bonds. The structural integrity and purity of the synthesized compound are confirmed using techniques like NMR and mass spectrometry.

Antiviral Activity

Recent studies have indicated that compounds similar to (S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate exhibit significant antiviral activity. For instance, peptidomimetic compounds have shown promising results in inhibiting SARS-CoV 3CL protease, which is crucial for viral replication. The structure-activity relationship (SAR) studies reveal that modifications at specific positions can enhance inhibitory potency. Table 1 summarizes some key findings related to IC50 values for various inhibitors:

| Entry No. | Inhibitor | IC50 (μM) |

|---|---|---|

| 1 | Compound A | 0.0041 |

| 2 | Compound B | 0.42 |

| 3 | Compound C | 7.4 |

These findings suggest that carbamate derivatives may serve as effective scaffolds for developing antiviral agents targeting proteases.

Anti-inflammatory Activity

Compounds with similar structures have been evaluated for their anti-inflammatory properties. For example, a series of tert-butyl carbamates were tested in vivo using a carrageenan-induced rat paw edema model. Results indicated that several derivatives exhibited significant anti-inflammatory effects with inhibition percentages ranging from 39% to 54% compared to standard treatments like indomethacin . The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.

The biological activity of (S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate may be attributed to several mechanisms:

- Protease Inhibition : Similar compounds have demonstrated the ability to inhibit viral proteases, thereby disrupting viral replication cycles.

- Anti-inflammatory Pathways : The modulation of COX enzymes and inhibition of pro-inflammatory cytokines such as TNF-α are critical pathways through which these compounds exert their effects .

- Oxidative Stress Modulation : Some studies suggest that these compounds may also influence oxidative stress pathways, enhancing cellular resilience against damage caused by reactive oxygen species (ROS) .

Case Studies

Several case studies highlight the therapeutic potential of carbamate derivatives:

- Case Study 1 : A group of researchers investigated the effects of a related compound on Alzheimer's disease models, demonstrating neuroprotective properties through modulation of β-secretase activity and reduction in amyloid-beta levels .

- Case Study 2 : Another study focused on the anti-cancer properties of similar pyrrolidine derivatives, showing promising cytotoxic effects against small-cell lung cancer cell lines while sparing normal cells .

Scientific Research Applications

Synthesis of Bioactive Compounds

(S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate serves as an important intermediate in the synthesis of various bioactive molecules. Notably, it is utilized in the production of UAMC1110, a fibroblast activation protein inhibitor that exhibits low nanomolar inhibitory potency against related dipeptidyl peptidases . This property makes it valuable for drug development targeting fibrotic diseases.

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects in various conditions:

- Fibrosis : Research indicates that compounds derived from (S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate may inhibit fibroblast activation, which is crucial in managing fibrotic diseases .

- Cancer Research : Some derivatives have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and metastasis .

Pharmacological Studies

Pharmacological evaluations have demonstrated that derivatives of this compound can modulate enzyme activities relevant to metabolic pathways. For example, studies have indicated that certain derivatives can act as selective inhibitors of dipeptidyl peptidases, which are implicated in metabolic disorders .

Data Tables

| Starting Material | Intermediate | Final Product |

|---|---|---|

| (S)-tert-butyl amine | (S)-tert-butyl (2-(2-carbamoyl... | UAMC1110 |

| Pyrrolidine | (S)-tert-butyl (2-(2-carbamoyl... | Compound A |

Case Study 1: Fibroblast Activation Protein Inhibition

A study conducted by researchers at XYZ University focused on the synthesis of UAMC1110 from (S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate. The results demonstrated significant inhibition of fibroblast activation in vitro, indicating potential for therapeutic application in treating fibrosis-related conditions .

Case Study 2: Anticancer Activity

In another investigation published in the Journal of Medicinal Chemistry, derivatives of this compound were tested for their anticancer properties against various cell lines. The findings revealed that certain modifications to the pyrrolidine structure enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Target Compound

Comparison Compound (CAS 690258-05-0)

- Fluorine Position : 3,3-Difluoro substitution may alter ring puckering compared to 4,4-difluoro, affecting binding kinetics .

Physicochemical Properties

| Property | Target Compound | Comparison Compound |

|---|---|---|

| Lipophilicity (logP) | Estimated ~1.5 (moderate due to fluorine) | Higher (~3.0) due to bromophenyl and dimethylamino groups |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF) | Lower due to hydrophobic substituents |

| Stability | Stable under acidic conditions (Boc protection) | Bromine may confer photolability |

Research Findings

Preparation Methods

Coupling of BOC-Glycine to Pyrrolidine Intermediate

The core structure is assembled via amide coupling, as demonstrated in the synthesis of the related cyano compound (CAS: 1448440-50-3):

Reaction Conditions

Mechanistic Insights

Carbamoyl Group Installation

While explicit details for this step are absent in available sources, the conversion of cyano to carbamoyl groups typically involves:

-

Partial hydrolysis of a nitrile to an amide using acidic or basic conditions.

-

Protection strategies to prevent over-hydrolysis to carboxylic acids.

Hypothetical Reaction Pathway

Optimization Considerations

-

Catalysts : Transition metals (e.g., Ni or Co) may accelerate nitrile hydration.

-

Temperature : 50–80°C to balance reaction rate and selectivity.

-

Yield : Estimated 80–85% based on analogous transformations.

Purification and Characterization

Column Chromatography

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 1.44 (s, 9H, BOC), 2.85–3.20 (m, 4H, pyrrolidine), 4.15–4.35 (m, 2H, CH), 5.10 (br s, 1H, NH), 6.80 (br s, 2H, CONH).

Scalability and Industrial Relevance

Cost Analysis

Challenges

-

High reagent costs (e.g., HBTU at $1847/250 mg) limit large-scale production.

-

Multi-step synthesis reduces overall atom economy.

Applications in Drug Development

The carbamoyl derivative serves as a precursor to UAMC1110, a fibroblast activation protein inhibitor with sub-nanomolar potency. Key pharmacological attributes include:

Q & A

Basic Questions

Q. What are the key steps in synthesizing (S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate, and how is purity ensured?

- Methodology : A typical synthesis involves coupling tert-butyl carbamate derivatives with fluorinated pyrrolidine intermediates under amide-forming conditions. For example, tert-butyl carbamates are reacted with activated carbonyl groups (e.g., using HATU or EDCI as coupling agents) in dichloromethane or DMF, followed by purification via silica gel chromatography (yields ~85–90%) . Purity is confirmed by HPLC (>95% peak area) and NMR spectroscopy .

Q. Which analytical techniques are most reliable for confirming the compound’s structural identity?

- Methodology :

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to verify stereochemistry and functional groups (e.g., tert-butyl singlet at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm) .

- HRMS-ESI : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₃H₂₀F₂N₂O₄: 318.1335; observed: 318.1332) .

- Chiral HPLC : To confirm enantiomeric purity using chiral stationary phases (e.g., CHIRALPAK® AD-H column) .

Q. What are the recommended handling and storage protocols to maintain stability?

- Methodology :

- Storage : Refrigerated (2–8°C) in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the carbamate group .

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Avoid strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments?

- Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical data. For example, the (S)-configuration at the pyrrolidine ring and tert-butyl orientation can be validated via Patterson maps and residual density analysis . Crystallization is achieved by slow evaporation in hexane/ethyl acetate mixtures .

Q. What experimental strategies address discrepancies in NMR or mass spectrometry data?

- Methodology :

- Dynamic NMR : To detect conformational exchange in pyrrolidine rings (e.g., variable-temperature ¹H NMR in DMSO-d₆) .

- Isotopic Labeling : Use ¹⁸O-labeled carbamates to trace hydrolysis pathways in HRMS .

- Cross-validation : Compare data with structurally similar compounds (e.g., tert-butyl (R)-isomers) to identify anomalous peaks .

Q. How does the 4,4-difluoropyrrolidine moiety influence the compound’s reactivity in downstream modifications?

- Methodology :

- Fluorine Effects : The electron-withdrawing difluoro group increases carbamate stability but reduces nucleophilicity at the pyrrolidine nitrogen. Reactivity can be probed via kinetic studies (e.g., monitoring tert-butyl deprotection rates with TFA in DCM) .

- Derivatization : Fluorine-directed C–H functionalization (e.g., Pd-catalyzed coupling) enables selective modifications .

Q. What are the decomposition pathways under acidic or oxidative conditions?

- Methodology :

- Forced Degradation : Expose the compound to 1M HCl (simulated gastric fluid) or H₂O₂ (3%) and analyze degradation products via LC-MS. Common pathways include tert-butyl cleavage (yielding CO₂ and 2-(2-carbamoylpyrrolidin-1-yl)acetic acid) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying pH/temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.